2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Description
The compound 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a heterocyclic acetamide derivative characterized by a fused benzofuran-oxazole core linked to an N-(2-methoxybenzyl) group. Its structure combines a 1,2-oxazole (isoxazole) ring fused with benzofuran, a bicyclic aromatic system, and a polar acetamide moiety substituted with a lipophilic 2-methoxybenzyl group.
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-25-17-8-4-3-7-15(17)13-22-21(24)12-16-11-20(27-23-16)19-10-14-6-2-5-9-18(14)26-19/h2-11H,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPHSOKZZKSOLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactionsThe final step involves the attachment of the methoxyphenyl group through a substitution reaction . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione.
Reduction: The oxazole ring can be reduced to form a dihydro-oxazole derivative.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions include benzofuran-2,3-dione, dihydro-oxazole derivatives, and various substituted benzofuran compounds .
Scientific Research Applications
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-tumor and antibacterial properties.
Medicine: Investigated for its potential use as an antiviral agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with DNA, leading to the inhibition of DNA replication in tumor cells. The oxazole ring can interact with bacterial enzymes, inhibiting their activity and leading to antibacterial effects. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its overall efficacy .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using fragment-based methods.
Research Findings and Implications
- Benzofuran-Oxazole Core: The fused benzofuran-oxazole system enhances rigidity and aromaticity, favoring interactions with hydrophobic enzyme pockets. This contrasts with non-fused oxazole derivatives, which exhibit greater conformational flexibility .
- Metabolic Stability : The acetamide group resists enzymatic hydrolysis more effectively than the amine in NBOMes, suggesting a longer half-life .
Biological Activity
The compound 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C23H22N2O5S
- Molecular Weight : 438.50 g/mol
- CAS Number : 1209835-80-2
The biological activity of this compound can be attributed to the presence of both the benzofuran and oxazole moieties, which have been shown to exhibit various pharmacological effects.
Antimicrobial Activity
Research indicates that benzofuran derivatives, including those similar to our compound, possess significant antimicrobial properties. For instance, compounds with benzofuran scaffolds have been reported to inhibit Mycobacterium tuberculosis with low cytotoxicity towards mammalian cells. A study demonstrated that certain benzofuran derivatives achieved minimum inhibitory concentrations (MIC) as low as 0.60 μM against M. tuberculosis .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Benzofuran derivatives have shown cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 5 μM against K562 leukemia cells without affecting normal cells . The presence of specific functional groups in the oxazole ring enhances binding interactions with cancer targets, improving efficacy.
Case Studies
- Antimycobacterial Activity : A study synthesized a series of benzofuran derivatives and evaluated their activity against M. tuberculosis. The most potent compounds displayed MIC values ranging from 0.78 to 3.12 μg/mL, indicating strong antimycobacterial activity .
- Anticancer Efficacy : In vivo studies using murine models showed that benzofuran analogues could significantly reduce tumor growth in lung cancer models without adverse effects on body weight or organ size .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
